(2-Amino-3-phenylpropyl)(methyl)amine (2-Amino-3-phenylpropyl)(methyl)amine
Brand Name: Vulcanchem
CAS No.: 128899-92-3
VCID: VC4269987
InChI: InChI=1S/C10H16N2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8,11H2,1H3
SMILES: CNCC(CC1=CC=CC=C1)N
Molecular Formula: C10H16N2
Molecular Weight: 164.252

(2-Amino-3-phenylpropyl)(methyl)amine

CAS No.: 128899-92-3

Cat. No.: VC4269987

Molecular Formula: C10H16N2

Molecular Weight: 164.252

* For research use only. Not for human or veterinary use.

(2-Amino-3-phenylpropyl)(methyl)amine - 128899-92-3

Specification

CAS No. 128899-92-3
Molecular Formula C10H16N2
Molecular Weight 164.252
IUPAC Name 1-N-methyl-3-phenylpropane-1,2-diamine
Standard InChI InChI=1S/C10H16N2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8,11H2,1H3
Standard InChI Key REGVHZUNENZGJG-UHFFFAOYSA-N
SMILES CNCC(CC1=CC=CC=C1)N

Introduction

Chemical Identity and Structural Characteristics

(2-Amino-3-phenylpropyl)(methyl)amine (CAS: 128899-92-3) is a secondary amine with a branched phenylpropyl backbone. Its structure comprises a primary amine group at the 2-position, a methyl group at the nitrogen, and a phenyl substituent at the 3-position of the propyl chain. The molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol .

Key structural features:

  • Aromatic ring: A phenyl group attached to the 3rd carbon of the propyl chain.

  • Ammonia groups: A primary amine (-NH₂) at the 2nd carbon and a methyl-substituted amine (-N(CH₃)-) at the nitrogen center.

  • Stereochemistry: The compound exists as a racemic mixture unless synthesized enantioselectively .

PropertyValueSource
Chemical formulaC₁₀H₁₆N₂
Molecular weight164.25 g/mol
CAS number128899-92-3
Synonyms(2-Amino-3-phenylpropyl)(methyl)amine

Synthetic Routes and Industrial Production

The synthesis of (2-amino-3-phenylpropyl)(methyl)amine involves multi-step reactions, often starting from 3-phenylpropylamine derivatives.

Core Synthesis Pathways

  • Methylation of 3-phenylpropylamine:

    • Reactants: 3-Phenylpropylamine and methylating agents (e.g., methyl chloride, dimethyl sulfate).

    • Conditions: Alkaline media (e.g., NaOH/KOH) to deprotonate the amine, facilitating nucleophilic substitution .

    • Yield: Typically 60–95%, depending on reaction efficiency .

  • Reductive Amination:

    • Precursors: 3-Phenylpropanal and methylamine.

    • Catalysts: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    • Advantage: Direct formation of the secondary amine .

Industrial-Scale Production

  • Continuous Flow Reactors: Optimize reaction conditions (temperature, pressure) to improve yield and reduce byproducts .

  • Purification: Recrystallization or distillation to achieve >95% purity .

Chemical Reactivity and Functionalization

The compound undergoes diverse reactions due to its amine and aromatic functionalities.

Oxidation Reactions

  • Nitroso Derivatives: Oxidation with H₂O₂ or KMnO₄ yields nitroso compounds.

  • Nitro Derivatives: Strong oxidizing agents (e.g., HNO₃) produce nitro-substituted analogs.

Reduction and Alkylation

  • Reduction: LiAlH₄ reduces the amine to secondary amines (e.g., dibenzylamine derivatives).

  • Alkylation: Reaction with alkyl halides (e.g., ethyl bromide) forms tertiary amines .

Substitution Reactions

  • Electrophilic Aromatic Substitution: The phenyl ring undergoes nitration or sulfonation under acidic conditions .

Applications in Scientific Research

The compound serves as a precursor or scaffold in medicinal chemistry and neuropharmacology.

Medicinal Chemistry

  • Neurotransmitter Modulators: Analogous 3-phenylpropylamines exhibit affinity for serotonin (SERT) and dopamine (DAT) transporters, influencing mood regulation .

  • Prodrug Development: The amine group enables conjugation with bioactive molecules for controlled drug release.

Enzyme Interaction Studies

  • GluN2B Receptors: Cis-configured 3-phenylpropylamines show high affinity for NMDA receptor subunits, with potential neuroprotective effects .

  • Polyketide Inhibitors: Derivatives are explored for antibacterial activity against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR) Insights

Modifications to the phenylpropyl backbone significantly alter biological activity.

Modification SiteEffect on ActivityExample Compound
2-PositionEnhanced DAT/SERT affinity(2-Methyl-3-phenylpropyl)amine
Phenyl RingIncreased hydrophobicity4-Fluorophenyl derivatives
Methyl GroupReduced metabolic stabilityN-Demethylated analogs
HazardPrecaution
ToxicityAvoid inhalation; wear gloves/eye protection .
Storage-4°C (short-term), -20°C (long-term) .
DisposalNeutralize with NaOH; dispose per regulations .

Comparative Analysis with Analogous Compounds

CompoundKey DifferenceApplication
(2-Amino-3-phenylpropyl)amineLacks methyl groupIntermediate in peptide synthesis
N,N-Dimethyl-3-phenylpropylamineFully methylated amineReduced biological activity
3-Phenylpropyl-2-methoxyethylamineEthoxyethyl substituentEnhanced solubility

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